molecular formula C13H17NO3 B2773781 benzyl N-(oxan-3-yl)carbamate CAS No. 1864058-16-1

benzyl N-(oxan-3-yl)carbamate

Cat. No.: B2773781
CAS No.: 1864058-16-1
M. Wt: 235.283
InChI Key: BXNIMANJKWUCMH-UHFFFAOYSA-N
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Description

benzyl N-(oxan-3-yl)carbamate is an organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a benzyl group attached to a tetrahydro-2H-pyran-3-yl carbamate moiety.

Scientific Research Applications

benzyl N-(oxan-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Safety and Hazards

While specific safety and hazard information for Benzyl (tetrahydro-2H-pyran-3-yl)carbamate is not available, similar compounds like Tetrahydro-2H-pyran-3-carboxylic acid have hazard statements such as H315 - H318 - H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(oxan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with tetrahydro-2H-pyran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: benzyl N-(oxan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of benzyl N-(oxan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

  • Benzyl (tetrahydro-2H-pyran-2-yl)carbamate
  • Benzyl (tetrahydro-2H-pyran-4-yl)carbamate
  • Benzyl (tetrahydro-2H-pyran-5-yl)carbamate

Comparison: benzyl N-(oxan-3-yl)carbamate is unique due to the position of the carbamate group on the pyran ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the carbamate group may affect the compound’s ability to interact with specific enzymes or receptors, thereby altering its pharmacological properties .

Properties

IUPAC Name

benzyl N-(oxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(14-12-7-4-8-16-10-12)17-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNIMANJKWUCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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